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molecular formula C7H7BrN2OS B8772563 2-Bromo-1-(2-(methylthio)pyrimidin-4-yl)ethanone CAS No. 496913-69-0

2-Bromo-1-(2-(methylthio)pyrimidin-4-yl)ethanone

Cat. No. B8772563
M. Wt: 247.11 g/mol
InChI Key: QNXFBDOTMBKGBU-UHFFFAOYSA-N
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Patent
US08906934B2

Procedure details

Halopyridine 9, wherein L is halogen (9A) may be obtained, for example, from 2-bromo-1-(2-chloro-pyridin-4-yl)-ethanone prepared by halogenation of 1-(2-chloropyridin-4-yl)ethanone, obtainable from 2-chloro-4-cyano pyridine, as described in J. Het. Chem., 1983, 20, 533. 1-[2-(Methylthio)pyrimidin-4-yl] derivative 9, wherein L is CH3—S— (9B), obtainable from 2-bromo-1-(2-methylsulfanyl-pyrimidin-4-yl)-ethanone (described in WO03/011838), may be activated to the corresponding sulfoxide or sulfone 9, wherein L is CH3—S(O)— or CH3—S(O)2— (9D), by oxidation, for example with oxone. Halopyrimidine derivative 9, wherein L is halogen and R5 is fluorine (9C), may be instead prepared from 2-bromo-1-(2-chloro-5-fluoropyrimidin-4-yl)ethanone, obtained by halogenation of 1-(2-chloro-5-fluoropyrimidin-4-yl)ethanone, in turn prepared as described in WO04/058762.
[Compound]
Name
Halopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sulfone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
CH3—S(O)2—
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Halopyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
2-bromo-1-(2-chloro-5-fluoropyrimidin-4-yl)ethanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
1-[2-(Methylthio)pyrimidin-4-yl]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
CH3—S—
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
sulfoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
BrCC(C1C=CN=C(Cl)C=1)=O.ClC1C=C(C(=O)C)C=CN=1.ClC1C=C(C#N)C=CN=1.BrCC(C1C=CN=C(SC)N=1)=O.OOS([O-])=O.[K+].FF.Br[CH2:52][C:53]([C:55]1[C:60]([F:61])=[CH:59][N:58]=[C:57]([Cl:62])[N:56]=1)=[O:54]>>[Cl:62][C:57]1[N:56]=[C:55]([C:53](=[O:54])[CH3:52])[C:60]([F:61])=[CH:59][N:58]=1 |f:4.5|

Inputs

Step One
Name
Halopyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
sulfone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
CH3—S(O)2—
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Step Five
Name
Halopyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Name
2-bromo-1-(2-chloro-5-fluoropyrimidin-4-yl)ethanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C1=NC(=NC=C1F)Cl
Step Eight
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C1=CC(=NC=C1)Cl
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=C1)C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=C1)C#N
Step Eleven
Name
1-[2-(Methylthio)pyrimidin-4-yl]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
CH3—S—
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C1=NC(=NC=C1)SC
Step Fourteen
Name
sulfoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)C(C)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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